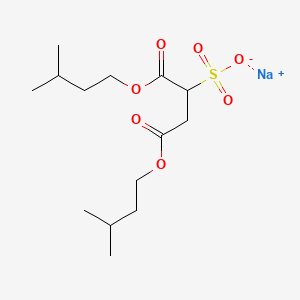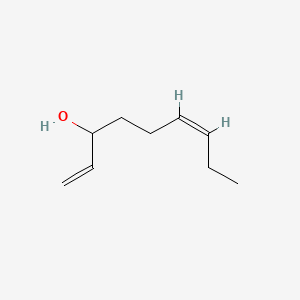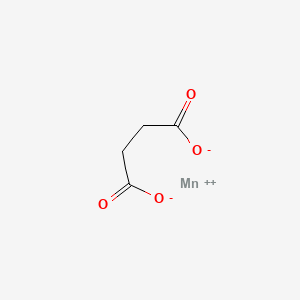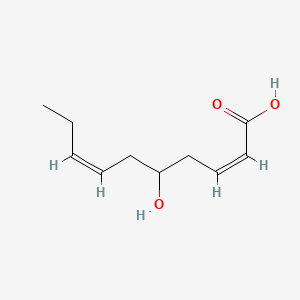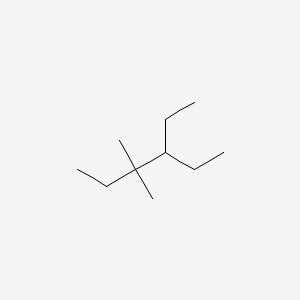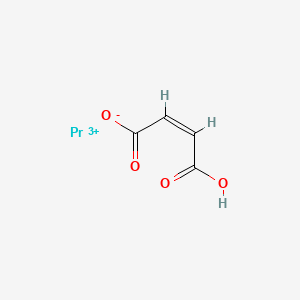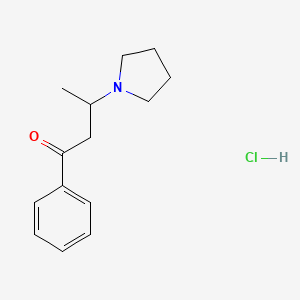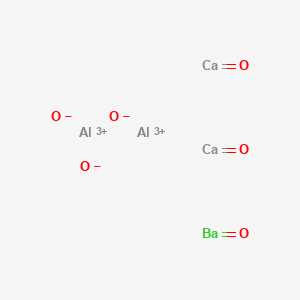
Dialuminium barium dicalcium hexaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dialuminium barium dicalcium hexaoxide can be synthesized through a co-precipitation method. This involves mixing solutions of barium, calcium, and aluminum salts to achieve the desired stoichiometry . The preferred salts are barium chloride, calcium chloride, and aluminum nitrate. The mixture is then subjected to controlled heating to form the oxide compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves high-temperature solid-state reactions. The raw materials, typically oxides or carbonates of barium, calcium, and aluminum, are mixed and heated at temperatures exceeding 1000°C to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dialuminium barium dicalcium hexaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under high-temperature conditions.
Reduction: It can be reduced using strong reducing agents like hydrogen gas.
Substitution: The compound can participate in substitution reactions where one of its metal ions is replaced by another metal ion.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxygen for oxidation. The reactions typically occur at high temperatures, often above 800°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of the constituent metals, while reduction may produce elemental metals or lower oxides .
Wissenschaftliche Forschungsanwendungen
Dialuminium barium dicalcium hexaoxide has several scientific research applications:
Materials Science: It is used in the development of advanced ceramics and refractory materials due to its high melting point and stability.
Chemistry: The compound is studied for its catalytic properties and potential use in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as in bone repair materials.
Wirkmechanismus
The mechanism by which dialuminium barium dicalcium hexaoxide exerts its effects is primarily through its structural and chemical properties. The compound’s stability and high melting point make it suitable for high-temperature applications. Its molecular structure allows it to interact with other compounds and materials, facilitating various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Monoaluminate (BaO·Al₂O₃): Similar in composition but with different stoichiometry and properties.
Calcium Aluminate (CaO·Al₂O₃): Another related compound with distinct applications and properties.
Strontium Hexaaluminate (SrO·6Al₂O₃): Similar in structure but with strontium instead of barium.
Uniqueness
Dialuminium barium dicalcium hexaoxide is unique due to its specific combination of barium, calcium, and aluminum, which imparts distinct properties such as high thermal stability and unique catalytic behavior. This makes it particularly valuable in applications requiring high-temperature resistance and specific catalytic properties .
Eigenschaften
CAS-Nummer |
98072-16-3 |
|---|---|
Molekularformel |
Al2BaCa2O6 |
Molekulargewicht |
367.44 g/mol |
IUPAC-Name |
dialuminum;oxobarium;oxocalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.Ba.2Ca.6O/q2*+3;;;;;;;3*-2 |
InChI-Schlüssel |
KOCVQXPSXUBTHG-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].O=[Ca].O=[Ca].O=[Ba].[Al+3].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



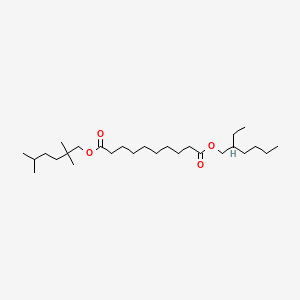
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

